D-(+)-Galactosamine hydrochloride

概要

説明

D-(+)-Galactosamine hydrochloride: is an amino sugar derivative of galactose. It is commonly used in biochemical research and has significant applications in various scientific fields. This compound is known for its role in the synthesis of glycoproteins and glycolipids, which are essential components of cellular membranes and extracellular matrices.

準備方法

Synthetic Routes and Reaction Conditions: D-(+)-Galactosamine hydrochloride can be synthesized through the hydrolysis of chitosan, a natural polymer derived from chitin. The hydrolysis process involves the use of strong acids such as hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete hydrolysis of the chitosan to produce this compound.

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria or fungi are used to ferment chitin or chitosan, resulting in the production of this compound. This method is preferred due to its cost-effectiveness and eco-friendly nature.

化学反応の分析

Types of Reactions: D-(+)-Galactosamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry: D-(+)-Galactosamine hydrochloride is used as a building block in the synthesis of complex carbohydrates and glycoproteins. It is also used in the study of carbohydrate metabolism and enzymatic reactions involving amino sugars.

Biology: In biological research, this compound is used to study cell signaling and communication. It is involved in the synthesis of glycosaminoglycans, which are important for cell adhesion, migration, and proliferation.

Medicine: this compound has applications in medical research, particularly in the study of liver diseases. It is used to induce liver injury in animal models to study the mechanisms of liver damage and to develop potential therapeutic interventions.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also used in the formulation of cosmetic products due to its moisturizing and skin-conditioning properties.

作用機序

D-(+)-Galactosamine hydrochloride exerts its effects by interfering with the synthesis of glycoproteins and glycolipids. It targets specific enzymes involved in the biosynthesis of these molecules, leading to alterations in cellular functions. The compound is known to affect the hexosamine biosynthetic pathway, which is crucial for the production of glycosaminoglycans and other essential biomolecules.

類似化合物との比較

- D-Glucosamine hydrochloride

- N-Acetyl-D-glucosamine

- D-Mannosamine hydrochloride

Comparison: D-(+)-Galactosamine hydrochloride is unique due to its specific role in the synthesis of glycosaminoglycans and its ability to induce liver injury in research models. Compared to D-Glucosamine hydrochloride, which is primarily used for joint health, this compound has more specialized applications in liver research. N-Acetyl-D-glucosamine is another similar compound, but it is more commonly used in the study of bacterial cell walls and as a dietary supplement. D-Mannosamine hydrochloride is used in the study of sialic acid metabolism and has applications in glycosylation research.

生物活性

D-(+)-Galactosamine hydrochloride (D-GalN) is a well-known biochemical compound primarily recognized for its hepatotoxic properties. This article delves into the biological activity of D-GalN, exploring its mechanisms of action, effects on liver function, and implications in experimental research.

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 215.63 g/mol

- Melting Point : 182-185 °C (decomposes)

- CAS Number : 1772-03-8

D-GalN is a derivative of galactosamine, an amino sugar that plays a role in various biological processes. The hydrochloride form enhances its solubility and bioavailability for experimental use.

D-GalN primarily induces hepatotoxicity through several mechanisms:

- Depletion of UTP : D-GalN significantly reduces uridine triphosphate (UTP) levels in hepatocytes, impairing RNA synthesis and leading to cellular apoptosis .

- Oxidative Stress : The compound generates free radicals, which contribute to oxidative stress and subsequent liver injury .

- Inflammatory Response : It triggers inflammatory pathways, resulting in the infiltration of immune cells and exacerbating liver damage .

Experimental Models of Hepatotoxicity

D-GalN is frequently used in animal models to study acute liver failure (ALF). Notable findings from various studies include:

Table 1: Summary of Key Studies on D-GalN-Induced Hepatotoxicity

Case Studies

- Hepatoprotective Effects of Natural Compounds :

- Impact on Renal Function :

- Endotoxin Sensitization :

特性

IUPAC Name |

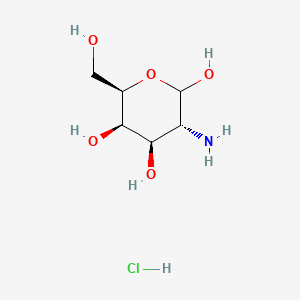

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031356 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, , , , ] D-GalN primarily targets hepatocytes, the main cells in the liver, by depleting uridine triphosphate (UTP). UTP is crucial for various cellular processes, including protein and glycoprotein synthesis. Depletion of UTP disrupts these processes, leading to cellular dysfunction and ultimately cell death.

A: [, ] Besides affecting protein and glycoprotein synthesis, UTP depletion triggers a cascade of events, including:

A: [, ] While UTP depletion is considered the primary mechanism, recent research suggests the involvement of other pathways:

ANone: The molecular formula of D-GalN hydrochloride is C6H14NO5Cl, and its molecular weight is 215.63 g/mol.

A: [] D-GalN solutions are unstable in aqueous solutions (pH 7.0), particularly when heated. They are more stable in acidic solutions (pH 3.0) and can be stored for a limited time (up to 5 days) in a refrigerator at 5°C.

A: [, , , , , ] D-GalN is often administered to rodents, primarily rats and mice, to induce acute liver injury. Various routes of administration are used, with intraperitoneal injection being the most common.

A: [, , , ] Co-administration of D-GalN with lipopolysaccharide (LPS), a bacterial toxin, creates a highly sensitive model mimicking the key features of human viral hepatitis, including:

A: [] D-GalN is primarily used in acute models of liver injury. Limited data is available on the long-term effects of chronic exposure.

A: [] Numerous resources are available to support research using the D-GalN model, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。